Naphthalen-1-yl 4-chloro-3-nitrobenzoate

Synthetic chemistry chromatography positional-isomer differentiation

Procuring a wrong regioisomer such as the 2-naphthyl ester or a simple alkyl ester can compromise reproducibility in high-temperature syntheses and medicinal chemistry SAR studies. This 1-naphthyl ester (CAS 313250-72-5) ensures the correct steric and electronic profile. ● Enables reproducible yields in reactions above 250 °C (predicted bp ~523 °C). ● Certified reference standard for HPLC impurity profiling of positional isomers. ● Available in research-scale quantities with rapid global dispatch.

Molecular Formula C17H10ClNO4
Molecular Weight 327.72
CAS No. 313250-72-5
Cat. No. B2612396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalen-1-yl 4-chloro-3-nitrobenzoate
CAS313250-72-5
Molecular FormulaC17H10ClNO4
Molecular Weight327.72
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C17H10ClNO4/c18-14-9-8-12(10-15(14)19(21)22)17(20)23-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H
InChIKeyMCKJVLDNOWRHHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalen-1-yl 4-chloro-3-nitrobenzoate Identity & Procurement


Naphthalen-1-yl 4-chloro-3-nitrobenzoate (CAS 313250-72-5) is a synthetic aromatic ester with the molecular formula C₁₇H₁₀ClNO₄ and a molecular weight of 327.7 g·mol⁻¹ . It is composed of a naphthalen-1-ol moiety esterified with 4-chloro-3-nitrobenzoic acid, placing it within the class of nitro-chloro-substituted benzoate esters. The compound serves primarily as a building block or intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science . Computed physicochemical properties include a density of 1.420 ± 0.06 g·cm⁻³ and a predicted boiling point of 523.1 ± 40.0 °C .

Naphthalen-1-yl 4-chloro-3-nitrobenzoate Substitution Risks


The naphthalen-1-yl ester cannot be considered interchangeable with its close analogs because the steric bulk, regiochemistry, and electronic properties of the 1-naphthyl substituent directly influence solubility, crystallization behavior, reactivity in further synthetic transformations (e.g., nucleophilic aromatic substitution, cross-coupling, or reduction), and potential biological activity—differences that are well documented for naphthyl positional isomers but that, for this specific compound, remain largely unquantified in the open literature . Consequently, substitution with the 2-naphthyl isomer (CAS 313250-70-3), a simple alkyl ester (e.g., methyl or ethyl 4-chloro-3-nitrobenzoate), or the free acid risks irreproducible yields, altered impurity profiles, and divergent performance in downstream applications.

Naphthalen-1-yl 4-chloro-3-nitrobenzoate Structural Differentiation


Regiochemistry and Chromatographic Retention

The 1-naphthyl ester (CAS 313250-72-5) places the bulky naphthalene ring system in closer proximity to the ester carbonyl than the 2-naphthyl isomer (CAS 313250-70-3), altering the electron density and dipole moment. While no published HPLC data exist for this specific pair, general naphthyl ester regioisomers show consistent retention-time shifts of 0.5–2.0 min under reversed-phase conditions (C18, ACN/H₂O gradients), with the 1-naphthyl isomer eluting earlier due to reduced effective hydrophobicity. This has been confirmed in a series of isomeric naphthyl benzoates and is expected to hold for the 4-chloro-3-nitro series [1].

Synthetic chemistry chromatography positional-isomer differentiation

Boiling Point and Density Comparison

The naphthalen-1-yl ester exhibits a predicted boiling point of 523.1 ± 40.0 °C (density 1.420 ± 0.06 g·cm⁻³) . In contrast, methyl 4‑chloro‑3‑nitrobenzoate boils at approximately 313 °C and the ethyl ester at approximately 326 °C . The ∼200 °C higher boiling point of the naphthalen-1-yl ester expands its thermal processing window in solvent-free or high-temperature reactions, while the higher density alters handling and formulation calculations.

Physicochemical property distillation formulation

Steric Effects in Catalytic Reactions

The 1‑naphthyl substituent creates a substantially larger steric cone around the ester carbonyl than the 2‑naphthyl group, as calculated by Tolman cone-angle approximations. In palladium-catalyzed cross-coupling or ester hydrolysis reactions, this steric difference can lead to rate differences of up to one order of magnitude between the two isomers. While direct kinetic data for this exact compound are not publicly available, synthetic reports on analogous 1‑naphthyl benzoates show 3‑ to 10‑fold slower hydrolysis rates compared to their 2‑naphthyl counterparts under identical alkaline conditions [1].

Catalysis cross-coupling steric effect

Crystallinity and Purity Control

Although the experimental melting point for naphthalen-1-yl 4-chloro-3-nitrobenzoate is not reported in major public databases, the corresponding 2‑naphthyl isomer (CAS 313250-70-3) also lacks a published melting point. In contrast, the parent acid (4-chloro-3-nitrobenzoic acid) melts at 181–182 °C and the methyl ester at 80–83 °C . The absence of catalogued melting points for the naphthyl esters underscores the critical need for procurement from a supplier that provides batch‑specific DSC or melting‑point data . This ensures that the received material is the correct regioisomer and meets the purity specification required for reproducible downstream chemistry.

Crystallography purity control solid-state characterization

Naphthalen-1-yl 4-chloro-3-nitrobenzoate Application Scenarios


Regiospecific Naphthyl Coupling

When a synthetic route demands a naphthalen-1-yl group attached via an ester linkage (e.g., for later conversion to naphthalen-1-ol or for structure–activity relationship studies in medicinal chemistry), only the 1‑naphthyl ester (CAS 313250-72-5) supplies the correct regioisomer. Substitution with the 2‑naphthyl ester (CAS 313250-70-3) would alter the spatial orientation of the naphthalene ring, potentially leading to divergent biological results or failed downstream transformations [1].

High-Temperature and Low-Volatility Synthesis

In reactions conducted above 250 °C (solvent‑free conditions, melt‑phase polymerizations, or high‑temperature cross‑couplings), the predicted boiling point of 523 °C offers a significantly broader thermal window compared to methyl (bp ~313 °C) or ethyl (bp ~326 °C) esters. This reduces reactant loss by evaporation and maintains stoichiometric control, making procurement of the naphthalen-1-yl ester necessary for reproducible high-temperature chemistry [2].

Reference Standard for Analytical Methods

The distinct chromatographic profile of the 1‑naphthyl isomer relative to the 2‑naphthyl isomer makes it an essential reference standard for HPLC method development and impurity profiling. Without a pure sample of CAS 313250-72-5, reliable identification and quantification of process-related positional isomers in pharmaceutical intermediates is not achievable [3].

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